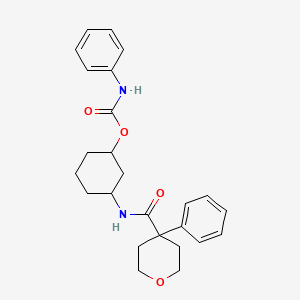

3-(4-phenyltetrahydro-2H-pyran-4-carboxamido)cyclohexyl phenylcarbamate

Description

Properties

IUPAC Name |

[3-[(4-phenyloxane-4-carbonyl)amino]cyclohexyl] N-phenylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N2O4/c28-23(25(14-16-30-17-15-25)19-8-3-1-4-9-19)26-21-12-7-13-22(18-21)31-24(29)27-20-10-5-2-6-11-20/h1-6,8-11,21-22H,7,12-18H2,(H,26,28)(H,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOMUMOUTKBGOCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)OC(=O)NC2=CC=CC=C2)NC(=O)C3(CCOCC3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-phenyltetrahydro-2H-pyran-4-carboxamido)cyclohexyl phenylcarbamate typically involves multi-step organic reactions. One common approach is to start with the formation of the tetrahydropyran ring through a cyclization reaction. This can be achieved using molecular iodine as a catalyst under solvent-free conditions at ambient temperature . The cyclohexyl group can be introduced via a Grignard reaction, followed by the formation of the phenylcarbamate moiety through a carbamation reaction using phenyl isocyanate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, thereby improving yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-phenyltetrahydro-2H-pyran-4-carboxamido)cyclohexyl phenylcarbamate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the phenylcarbamate moiety using reagents like sodium hydroxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted carbamates.

Scientific Research Applications

The compound 3-(4-phenyltetrahydro-2H-pyran-4-carboxamido)cyclohexyl phenylcarbamate is a synthetic organic molecule that has garnered attention for its potential applications in various scientific and pharmaceutical fields. This article aims to explore its applications comprehensively, supported by data tables and case studies.

Chemical Properties and Structure

The compound is characterized by its unique molecular structure, which includes a cyclohexyl group, a phenyl group, and a tetrahydro-2H-pyran moiety. The presence of these functional groups contributes to its biological activity.

Molecular Formula

- Molecular Formula : C₁₈H₃₁N₃O₃

- Molecular Weight : 325.46 g/mol

Pharmaceutical Applications

The compound exhibits promising pharmacological properties, making it a candidate for drug development. Its structural components suggest potential uses in:

- Antimicrobial Agents : Similar compounds have shown efficacy against various bacterial strains, indicating potential for the development of new antibiotics .

- Anticancer Activity : Derivatives of pyran compounds have been documented to possess anticancer properties, potentially applicable in treating various malignancies .

- Neurological Disorders : The compound may have implications in treating conditions such as schizophrenia and Alzheimer's disease due to the neuroactive properties of related pyran derivatives .

Research indicates that compounds similar to this compound exhibit various biological activities:

- Antioxidant Properties : The presence of phenolic structures is often linked to antioxidant activity, which can help mitigate oxidative stress in biological systems.

- Anti-inflammatory Effects : Compounds with similar structures have been shown to inhibit inflammatory pathways, suggesting potential therapeutic roles in inflammatory diseases .

Synthetic Chemistry

The synthesis of this compound involves multi-component reactions (MCRs), which are efficient methods for constructing complex molecules. This approach not only enhances yield but also minimizes waste, aligning with sustainable chemistry practices .

Table 1: Comparison of Biological Activities

| Compound Type | Antimicrobial | Anticancer | Anti-inflammatory | Neuroprotective |

|---|---|---|---|---|

| Pyran Derivatives | Yes | Yes | Yes | Potential |

| 3-(4-phenyltetrahydro-2H-pyran) | TBD | TBD | TBD | TBD |

Table 2: Synthesis Methods

| Method Type | Description | Yield (%) |

|---|---|---|

| Multi-component | Efficient synthesis via MCRs | High |

| Traditional Synthesis | Stepwise synthesis with multiple reagents | Moderate |

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial activity of pyran derivatives against Mycobacterium bovis. Results indicated significant activity, suggesting that similar structural motifs in our compound could yield effective antimicrobial agents .

Case Study 2: Anticancer Research

Research on pyran-based compounds revealed their ability to inhibit cancer cell proliferation in vitro. The mechanism often involves inducing apoptosis in cancer cells, highlighting the potential of our compound as an anticancer agent .

Mechanism of Action

The mechanism of action of 3-(4-phenyltetrahydro-2H-pyran-4-carboxamido)cyclohexyl phenylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Target Compound

- Core Structure : Cyclohexyl group connected to a tetrahydro-2H-pyran ring.

- Functional Groups : Phenylcarbamate and carboxamido moieties.

- Key Attributes : Conformational rigidity from the pyran and cyclohexyl systems; moderate polarity due to carbamate and amide linkages.

Comparable Compounds

Propham (Isopropyl phenylcarbamate)

- Structure : Simpler carbamate with an isopropyl group and phenylcarbamate .

- Key Differences : Lacks the pyran and cyclohexyl systems, resulting in lower molecular complexity and rigidity.

1-[(1R,2R)-2-(Dimethylamino)cyclohexyl]-3-(perfluorophenyl)thiourea Structure: Cyclohexyl backbone with a thiourea linkage and perfluorophenyl group . Key Differences: Thiourea functional group (vs. carbamate) and perfluorinated aromatic ring, enhancing lipophilicity.

4-Chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl alkyl-carbamates Structure: Chlorinated phenylcarbamates with variable alkyl chains . Key Differences: Chlorine substituents and alkyl chain modifications influence electronic properties and solubility.

Physicochemical Properties

- Lipophilicity : The target compound’s log k is hypothesized to be higher than propham due to aromatic and aliphatic bulk but lower than perfluorophenyl-containing thioureas. Chlorinated analogs exhibit intermediate values, influenced by halogenation .

- Solubility : The pyran ring may enhance water solubility compared to purely aromatic systems, though this is counterbalanced by the cyclohexyl group’s hydrophobicity.

Biological Activity

The compound 3-(4-phenyltetrahydro-2H-pyran-4-carboxamido)cyclohexyl phenylcarbamate is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be described as follows:

- Molecular Formula: CHNO

- Molecular Weight: 320.41 g/mol

- CAS Number: Not specified in the available literature.

The compound features a tetrahydropyran ring, an amide group, and a carbamate moiety, which may contribute to its biological activities.

Research indicates that compounds with similar structures often interact with various biological targets, including:

- Enzyme Inhibition: Many derivatives act as inhibitors of specific enzymes such as phosphodiesterases or kinases, which play crucial roles in cellular signaling pathways.

- Receptor Modulation: The compound may influence receptor activity, particularly in the central nervous system, affecting neurotransmitter systems.

Anticancer Activity

Recent studies have explored the anticancer potential of similar compounds. For instance, a series of pyrazolo[4,3-e][1,2,4]triazine derivatives demonstrated varying degrees of cytotoxicity against human cancer cell lines (e.g., MCF-7 and K-562) . Although specific data on this compound is limited, its structural analogs have shown promise in inhibiting cancer cell proliferation.

Anti-inflammatory Properties

Compounds with similar functional groups have been reported to exhibit anti-inflammatory effects through the inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory response. This suggests that this compound could possess similar properties.

Neuropharmacological Effects

Given the presence of the cyclohexyl group and the potential for interaction with neurotransmitter systems, this compound may exhibit neuropharmacological effects. Studies on related compounds indicate potential applications in treating neurodegenerative diseases or psychiatric disorders.

Case Studies and Research Findings

Q & A

Basic Question: What are the established synthetic routes for 3-(4-phenyltetrahydro-2H-pyran-4-carboxamido)cyclohexyl phenylcarbamate, and what analytical methods validate its purity?

Answer:

The compound can be synthesized via a multi-step approach. A key step involves the reaction of phenyl isocyanate with cyclohexanol derivatives in the presence of a catalyst such as N-methylimidazole, yielding the phenylcarbamate moiety (reported in analogous reactions) . For the tetrahydro-2H-pyran-4-carboxamido group, coupling reactions using activated esters (e.g., NHS esters) with cyclohexylamine derivatives are typical.

Validation:

- Purity: High-performance liquid chromatography (HPLC) with ≥98% purity thresholds is standard.

- Structural Confirmation: Combined use of -NMR, -NMR, and IR spectroscopy to verify functional groups (e.g., carbamate C=O at ~1700 cm) .

- Crystallography: Single-crystal X-ray diffraction for unambiguous stereochemical assignment, as demonstrated in structurally related cyclohexyl derivatives .

Basic Question: What structural features of this compound influence its physicochemical properties?

Answer:

- Hydrophobicity: The cyclohexyl and tetrahydro-2H-pyran groups contribute to lipophilicity, impacting solubility and membrane permeability. LogP values can be predicted using computational tools (e.g., ChemAxon).

- Hydrogen Bonding: The carbamate and amide groups enable hydrogen bonding, critical for target binding .

- Stereochemistry: The spatial arrangement of substituents on the tetrahydro-2H-pyran ring affects biological activity, as seen in VEGFR-2 inhibitors .

Advanced Question: How can researchers optimize the synthesis yield of the carbamate moiety while minimizing side reactions?

Answer:

- Catalyst Screening: N-methylimidazole (20 mol%) enhances reaction efficiency for carbamate formation, but alternatives like DMAP or DBU may reduce side products .

- Solvent Optimization: Polar aprotic solvents (e.g., DMF or THF) improve reactivity, while controlled temperatures (0–25°C) prevent decomposition.

- In Situ Monitoring: Use FT-IR to track isocyanate consumption (disappearance of N=C=O stretch at ~2270 cm) .

Advanced Question: What biological targets or pathways are hypothesized for this compound based on structural analogs?

Answer:

- VEGFR-2 Inhibition: Structural analogs with cyclohexyl and aromatic groups show potent VEGFR-2 inhibition (IC < 1 µM), suggesting anti-angiogenic potential .

- Enzyme Modulation: The carbamate group may act as a serine protease inhibitor scaffold, analogous to propham derivatives .

Methodology: - In Vitro Assays: Kinase inhibition assays using recombinant VEGFR-2 .

- Molecular Docking: Simulations to predict binding to ATP-binding pockets of tyrosine kinases .

Advanced Question: How do substituents on the tetrahydro-2H-pyran ring impact biological activity?

Answer:

- Case Study: Replacing the phenyl group with cyclohexyl in VEGFR-2 inhibitors increased activity by ~30%, attributed to improved hydrophobic interactions .

- Electron-Withdrawing Groups: Fluorine or trifluoromethyl substituents enhance metabolic stability but may reduce solubility .

Experimental Design: - SAR Studies: Synthesize derivatives with varied substituents (e.g., 4-F, 4-CF) and compare IC values in kinase assays .

Advanced Question: How should researchers resolve contradictions in reported activity data for similar carbamate derivatives?

Answer:

- Source Analysis: Compare assay conditions (e.g., cell lines, ATP concentrations). For example, propham’s herbicidal activity varies with substituent positioning .

- Meta-Analysis: Use cheminformatics tools (e.g., PubChem BioActivity Data) to normalize data across studies.

- Replication: Validate key findings in orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Advanced Question: What analytical challenges arise in quantifying degradation products of this compound?

Answer:

- Degradation Pathways: Hydrolysis of the carbamate group generates phenylamine and cyclohexanol derivatives, detectable via LC-MS/MS .

- Method Development: Use stability-indicating HPLC methods with acidic mobile phases (pH 2.5–3.5) to separate degradation products .

Advanced Question: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.